1,1-Dichloroethane

Description

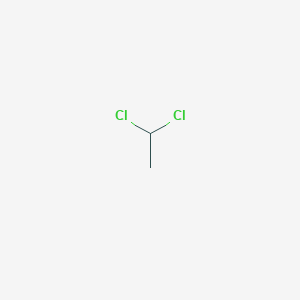

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYULBFZEHDVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2, CH3CHCl2 | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020437 | |

| Record name | 1,1-Dichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-dichloroethane appears as a colorless liquid with an ether-like odor. Slightly soluble in water and slightly denser than water. Flash point below 70 °F. Vapors denser than air. Used to make other chemicals., Liquid, Colorless, oily liquid with a chloroform-like odor; [NIOSH] Clear colorless to light yellow liquid; [Acros Organics MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a chloroform-like odor. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

135.1 °F at 760 mmHg (NTP, 1992), 57.4 °C, 57 °C, 135 °F | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

22 °F (NTP, 1992), -17 °C, -10.0 °C (14.0 °F) - closed cup, 2 °F (-17 °C) (closed cup), 14 °C (open cup); -8.33 °C (closed cup), 22 def F /open cup/, -6 °C c.c., 22 °F, 2 °F | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), For more Solubility (Complete) data for 1,1-Dichloroethane (11 total), please visit the HSDB record page., In water, 5,040 mg/L at 25 °C, Soluble in alcohol, ether, fixed and volatile oils., Soluble in acetone; very soluble in ethanol, ethyl ether, Miscible with oxygenated and chlorinated solvents., Readily soluble in all liquid chlorinated hydrocarbons and in a large variety of other organic solvents (ethers, alcohols), In water, 5,100 mg/L, temp not specified, Solubility in water, g/100ml at 20 °C: 0.6 (poor), 0.6% | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.174 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.175 at 20 °C/4 °C; 1.1680 at 25 °C/4 °C, Liquid thermal conductivity at 35 °F: 0.804 BTU-in/hr-sq ft-deg F; saturated vapor density 0.07032 lb/cu ft at 20 °C, Relative density (water = 1): 1.2, 1.18 | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.44 (Air = 1), Relative vapor density (air = 1): 3.4, 3.44 | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

234 mmHg at 77 °F ; 182 mmHg at 68 °F (NTP, 1992), 227.0 [mmHg], 2.27X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 24, 182 mmHg at 68 °F, 182 mmHg | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Reagent grade 99.7% pure with the following impurities: ethyl chloride 0.02%; butylene oxide 0.08%; trichloroethylene 0.08%; ethylene dichloride 0.01%; unknown 0.14%, (expressed as volume percentage by weight of sample). | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, oily liquid, Colorless, neutral, mobile liquid | |

CAS No. |

75-34-3, 1300-21-6 | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-dichloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLIDENE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S989LNA44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 1,1-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KI2AB98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-143 °F (NTP, 1992), -96.93 °C, -98 °C, -143 °F | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dichloroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichloroethane (CH₃CHCl₂), also known as ethylidene dichloride, is a chlorinated hydrocarbon of significant industrial relevance. This comprehensive technical guide provides an in-depth analysis of its core physical and chemical properties. The document is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for applications ranging from chemical synthesis to risk assessment. All quantitative data are presented in clearly structured tables for ease of comparison. Detailed experimental protocols for the determination of key physical properties are provided, alongside elucidations of its chemical reactivity, including hydrolysis, elimination, oxidation, and thermal decomposition. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a clear and logical understanding of the described processes.

Physical Properties

This compound is a colorless, oily liquid with a characteristic chloroform-like odor.[1][2] It is a volatile compound that is miscible with most organic solvents but has limited solubility in water.[1][2] A comprehensive summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂H₄Cl₂ | [1] |

| Molecular Weight | 98.96 g/mol | [3] |

| Appearance | Colorless, oily liquid | [1][2] |

| Odor | Chloroform-like | [1][2] |

| Melting Point | -97 °C (-143 °F; 176 K) | [1] |

| Boiling Point | 57.2 °C (135.0 °F; 330.3 K) | [1] |

| Density | 1.1757 g/cm³ at 20 °C | [4] |

| Solubility in Water | 0.55 g/100 mL at 20 °C | [4] |

| Solubility in Organic Solvents | Miscible with most organic solvents | [1] |

| Vapor Pressure | 182 mmHg at 20 °C | [1] |

| Vapor Density | 3.44 (Air = 1) | [5] |

| Flash Point | -17 °C (2 °F; 256 K) | [1] |

| Autoignition Temperature | 458 °C (856 °F) | [4] |

| Explosive Limits | 5.4–11.4% by volume in air | [1] |

Spectroscopic Properties

The structural characteristics of this compound can be elucidated through various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The C-H stretching vibrations of the alkyl group are observed in the region of 2975-2845 cm⁻¹.[6] The C-Cl stretching vibrations give rise to a series of bands in the fingerprint region, typically between 800 and 580 cm⁻¹.[6] The unique pattern of absorptions in the fingerprint region (approximately 1500 to 400 cm⁻¹) serves as a distinctive identifier for the molecule.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides clear evidence of its structure. It displays two distinct signals, corresponding to the two different chemical environments of the protons. The methyl protons (-CH₃) appear as a doublet, while the methine proton (-CHCl₂) appears as a quartet, due to spin-spin coupling. The integration of these signals reveals a 3:1 proton ratio, consistent with the molecular structure.[7]

The ¹³C NMR spectrum of this compound shows two signals, corresponding to the two carbon atoms in different chemical environments.

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of halogenated hydrocarbons. Its chemical behavior is dominated by the two chlorine atoms attached to the same carbon atom.

Hydrolysis

When treated with aqueous solutions of strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH), this compound undergoes hydrolysis.[8] The reaction proceeds via a nucleophilic substitution mechanism, where both chlorine atoms are replaced by hydroxyl groups to form an unstable geminal diol (1,1-ethanediol).[8] This intermediate readily eliminates a molecule of water to yield the final product, acetaldehyde (ethanal).[8][9]

Reaction: CH₃CHCl₂ + 2 KOH(aq) → [CH₃CH(OH)₂] + 2 KCl → CH₃CHO + H₂O + 2 KCl

Caption: Hydrolysis of this compound to acetaldehyde.

Elimination (Dehydrochlorination)

In the presence of a strong base in an alcoholic solvent, such as alcoholic potassium hydroxide, this compound undergoes elimination reactions (dehydrochlorination).[10] The first elimination of a molecule of hydrogen chloride (HCl) yields vinyl chloride.[10] A second, subsequent elimination from vinyl chloride produces ethyne (acetylene).[10]

Reaction: CH₃CHCl₂ + alc. KOH → CH₂=CHCl + KCl + H₂O CH₂=CHCl + alc. KOH → HC≡CH + KCl + H₂O

Caption: Elimination reaction of this compound.

Oxidation

The oxidation of this compound can proceed through various pathways depending on the conditions. Catalytic oxidation over metal oxides can lead to the formation of carbon dioxide, carbon monoxide, hydrogen chloride, and chlorine gas.[11][12] Intermediates such as vinyl chloride, 1,1,2-trichloroethane, and trichloroethylene have also been observed.[11] In the atmosphere, it decomposes primarily through reaction with photolytically produced hydroxyl radicals, with a half-life of approximately 62 days.[4]

Thermal Decomposition

When heated to high temperatures (400–500 °C) at high pressure (10 MPa), this compound undergoes thermal cracking to yield vinyl chloride.[4] At even higher temperatures, decomposition can produce hazardous products including hydrogen chloride and carbon oxides.[3]

Reactivity with Metals

This compound can react with certain metals. It is known to attack aluminum and iron, and this corrosive action is enhanced by the presence of water.[3] Reactions with zero-valent metals, such as zinc and iron, can lead to reductive dehalogenation, producing ethane and other hydrocarbons.[1]

Other Reactions

This compound is incompatible with strong oxidizing agents and strong bases.[3] Contact with strong caustics can lead to the formation of flammable and toxic acetaldehyde gas.[3] It can also attack some forms of plastics, rubber, and coatings.[3]

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical properties of this compound. These protocols are intended as a guide and should be adapted based on available laboratory equipment and safety regulations.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small volume of a volatile liquid like this compound.

Materials:

-

Thiele tube

-

Mineral oil

-

Thermometer (-10 to 110 °C)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Safety goggles and lab coat

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, with the thermometer bulb and the sample positioned in the main body of the tube.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Caption: Workflow for micro boiling point determination.

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Materials:

-

Pycnometer (e.g., 10 mL or 25 mL) with a stopper

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

This compound

-

Distilled water

-

Acetone (for cleaning)

-

Safety goggles and lab coat

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on the analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Ensure the water level is exactly at the calibration mark. Dry the outside of the pycnometer and weigh it (m₂).

-

Empty the pycnometer, rinse with acetone, and dry it completely.

-

Fill the pycnometer with this compound and allow it to equilibrate in the constant temperature water bath.

-

Adjust the liquid level to the calibration mark, dry the exterior, and weigh it (m₃).

-

The density of this compound (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility in Water (Shake-Flask Method)

This method determines the saturation concentration of a solute in a solvent.

Materials:

-

Several glass flasks with airtight stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD) or other analytical instrument for concentration measurement

-

This compound

-

High-purity water

-

Safety goggles and lab coat

Procedure:

-

Add an excess amount of this compound to a known volume of high-purity water in a series of flasks.

-

Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 20 °C).

-

Agitate the flasks for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the flasks to stand undisturbed in the constant temperature bath to allow for phase separation.

-

Carefully withdraw an aliquot of the aqueous phase, avoiding any of the undissolved organic phase.

-

Centrifuge the aqueous aliquot to remove any dispersed micro-droplets of the organic phase.

-

Analyze the concentration of this compound in the clear aqueous phase using a pre-calibrated analytical method, such as gas chromatography.

-

The measured concentration represents the water solubility of this compound at that temperature.

Safety and Handling

This compound is a highly flammable liquid and vapor.[13][14] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[13] It is harmful if swallowed and causes serious eye irritation.[14] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[15] Store in a cool, dry, well-ventilated area in tightly closed containers.[2]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, spectroscopic information, and descriptions of its reactivity offer a solid foundation for its application in research and development. The inclusion of detailed experimental protocols and visual diagrams aims to enhance the practical understanding and safe handling of this important chemical compound. It is imperative for all users to consult the relevant Safety Data Sheets (SDS) and adhere to established laboratory safety procedures when working with this compound.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | CH3CHCl2 | CID 6365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound (ETHYLIDENE CHLORIDE) | Occupational Safety and Health Administration [osha.gov]

- 6. infrared spectrum of this compound C2H4Cl2 CH3CHCl2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. scribd.com [scribd.com]

- 8. quora.com [quora.com]

- 9. 5 this compound and 1,2-dichloroethane are structural isomers. What .. [askfilo.com]

- 10. What final product will form when alcoholic KOH is treated with 1, 1- dichloroethane? [allen.in]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. appliedgas.com [appliedgas.com]

An In-depth Technical Guide to the Laboratory Synthesis of 1,1-Dichloroethane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the principal laboratory-scale synthesis routes for 1,1-dichloroethane (ethylidene dichloride), a valuable intermediate in organic synthesis. The guide details established methodologies, including hydrochlorination of vinyl chloride, conversion of acetaldehyde using phosphorus pentachloride, and a two-step synthesis from ethanol. For each method, this document presents detailed experimental protocols, quantitative data, reaction diagrams, and a discussion of the procedural advantages and disadvantages.

Introduction to this compound

This compound (CH₃CHCl₂) is a chlorinated hydrocarbon primarily used as a feedstock in the chemical industry, most notably for the production of 1,1,1-trichloroethane. It also finds application as a solvent for plastics, oils, and fats, and as a cleaning agent. A thorough understanding of its synthesis is crucial for researchers requiring this compound as a building block for more complex molecules. This guide focuses on practical and accessible laboratory-scale preparations.

Synthesis Route 1: Hydrochlorination of Vinyl Chloride

The addition of hydrogen chloride (HCl) to vinyl chloride is a direct and industrially significant method for producing this compound. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the chloride adds to the carbon with fewer hydrogen atoms. This regioselectivity is a key advantage of this route. The reaction is typically catalyzed by a Lewis acid.

Caption: Reaction pathway for the synthesis of this compound from vinyl chloride.

Data Presentation

| Parameter | Value / Condition | Reference |

| Reactants | Vinyl Chloride, Hydrogen Chloride (gas or solution) | [1] |

| Catalyst | Ferric Chloride (FeCl₃), Aluminum Chloride (AlCl₃), or Zinc Chloride (ZnCl₂) | [1] |

| Temperature | 20–55 °C | [1] |

| Pressure | Atmospheric to slightly elevated | [2] |

| Solvent | Often neat or in a chlorinated solvent | [2] |

| Typical Yield | High, often >95% selectivity in industrial processes | [2] |

| Key Side Products | Minimal; potential for polymerization of vinyl chloride | [3] |

Experimental Protocol

Safety Precaution: Vinyl chloride is a highly flammable, toxic, and carcinogenic gas. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Ensure the experimental setup is gas-tight and has a system to trap any unreacted vinyl chloride and HCl gas.[4][5]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction medium, a thermometer, and a reflux condenser. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize excess HCl and any unreacted vinyl chloride.

-

Catalyst Preparation: In the reaction flask, place a catalytic amount of anhydrous ferric chloride (FeCl₃) (e.g., 1-5 mol% relative to the anticipated amount of vinyl chloride).

-

Reaction Initiation: Cool the flask in an ice-water bath. Begin passing a slow, steady stream of dry hydrogen chloride gas through the gas inlet tube into the flask.

-

Addition of Vinyl Chloride: Once a saturated solution of HCl is established, begin bubbling vinyl chloride gas slowly into the reaction mixture. Maintain a slight excess of HCl throughout the reaction.

-

Temperature Control: Monitor the internal temperature and maintain it within the 20–55 °C range, using the ice bath for cooling as the reaction is exothermic.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, stop the flow of gases. Purge the system with an inert gas (e.g., nitrogen) to remove any remaining vinyl chloride and HCl. Wash the crude product mixture with cold water to remove the catalyst, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The this compound can be purified by fractional distillation.[6][7] Collect the fraction boiling at approximately 57 °C.

Synthesis Route 2: From Acetaldehyde and Phosphorus Pentachloride

This classic method involves the conversion of an aldehyde to a geminal dihalide using a halogenating agent. Phosphorus pentachloride (PCl₅) is a highly effective reagent for this transformation, reacting with the carbonyl oxygen of acetaldehyde to yield this compound and phosphorus oxychloride (POCl₃) as a byproduct.

Caption: Synthesis of this compound from acetaldehyde and phosphorus pentachloride.

Data Presentation

| Parameter | Value / Condition | Reference |

| Reactants | Acetaldehyde, Phosphorus Pentachloride (PCl₅) | [8] |

| Stoichiometry | Typically a slight molar excess of PCl₅ | [8] |

| Temperature | Cooled initially, then may be gently warmed | [9] |

| Solvent | Often run neat or in an inert solvent like CCl₄ | [1] |

| Typical Yield | Moderate to high, depending on conditions and work-up | [10] |

| Key Byproduct | Phosphorus Oxychloride (POCl₃) | [8] |

Experimental Protocol

Safety Precaution: Phosphorus pentachloride is highly corrosive and reacts violently with water. It is fatal if inhaled. Handle PCl₅ in a fume hood, wearing a lab coat, acid-resistant gloves, and a full-face shield. Ensure all glassware is scrupulously dry.[11][12] Acetaldehyde is volatile and flammable.

-

Apparatus Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a powder addition funnel, a thermometer, and a reflux condenser connected to a gas trap for HCl.

-

Reactant Addition: Place freshly distilled acetaldehyde into the reaction flask. Cool the flask in an ice-salt bath.

-

Slow Addition of PCl₅: Add phosphorus pentachloride in small portions through the powder funnel to the stirred, cooled acetaldehyde. The reaction is vigorous and produces HCl gas. Control the rate of addition to keep the internal temperature low (e.g., below 10 °C).

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature. Gentle heating may be required to complete the reaction, which can be monitored by GC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to decompose the excess PCl₅ and the POCl₃ byproduct. This step is highly exothermic and will produce more HCl gas.

-

Extraction: Separate the organic layer. Wash it sequentially with cold water, a saturated sodium bicarbonate solution (carefully, to neutralize acid), and finally with brine.

-

Purification: Dry the crude this compound over anhydrous calcium chloride or magnesium sulfate. Purify the final product by fractional distillation, collecting the fraction boiling at 57 °C.[6][7]

Synthesis Route 3: Two-Step Synthesis from Ethanol

Caption: Two-step synthesis of this compound starting from ethanol.

Data Presentation

| Parameter | Step 1: Oxidation | Step 2: Chlorination | Reference |

| Starting Material | Ethanol | Acetaldehyde (from Step 1) | [13] |

| Reagent | Pyridinium Chlorochromate (PCC) | Phosphorus Pentachloride (PCl₅) | [13] |

| Stoichiometry | ~1.2 eq. PCC per eq. of Ethanol | ~1.1 eq. PCl₅ per eq. of Acetaldehyde | [13] |

| Solvent | Dichloromethane (CH₂Cl₂) | Neat or inert solvent | [13] |

| Temperature | 0 °C to Room Temperature | Cooled, then Room Temperature | [13] |

| Overall Yield | Moderate (product of two steps) | [14] |

Experimental Protocol

Safety Precaution: PCC is a toxic chromium salt and a suspected carcinogen. Handle with appropriate PPE. PCl₅ is highly corrosive and water-reactive. Perform all steps in a well-ventilated fume hood.[12]

Step 1: Oxidation of Ethanol to Acetaldehyde [13]

-

Preparation: Suspend pyridinium chlorochromate (PCC) (approx. 1.2 equivalents) and an adsorbent like Celite in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere.

-

Addition of Ethanol: Cool the suspension to 0 °C in an ice bath. Add a solution of ethanol (1 equivalent) in anhydrous CH₂Cl₂ dropwise to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or GC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.

-

Isolation of Acetaldehyde: The acetaldehyde is in the filtrate. Due to its low boiling point (20.2 °C), it is often used directly in the next step without full isolation. The solvent can be carefully removed by distillation at atmospheric pressure.

Step 2: Conversion to this compound

-

Procedure: The crude acetaldehyde obtained from Step 1 is then subjected to the chlorination procedure detailed in Synthesis Route 2 using phosphorus pentachloride.

Summary and Comparison

| Feature | Route 1: Hydrochlorination | Route 2: From Acetaldehyde | Route 3: From Ethanol |

| Starting Materials | Vinyl Chloride, HCl | Acetaldehyde, PCl₅ | Ethanol, PCC, PCl₅ |

| Number of Steps | 1 | 1 | 2 |

| Atom Economy | Excellent (addition reaction) | Moderate | Poor |

| Reagent Hazards | Vinyl chloride (carcinogen, flammable gas) | PCl₅ (highly corrosive, water-reactive) | PCC (toxic Cr(VI)), PCl₅ |

| Yield | High | Moderate to High | Moderate |

| Advantages | High yield, high selectivity, direct. | Utilizes a common aldehyde. | Starts from a very common, inexpensive alcohol. |

| Disadvantages | Requires handling of a toxic/carcinogenic gas. | PCl₅ is hazardous; POCl₃ byproduct can complicate work-up. | Multi-step, lower overall yield, uses toxic chromium reagent. |

Conclusion

The laboratory synthesis of this compound can be accomplished through several effective routes. The hydrochlorination of vinyl chloride offers the most direct and highest-yielding pathway, though it necessitates specialized equipment and stringent safety protocols for handling a carcinogenic gas. The conversion of acetaldehyde with phosphorus pentachloride is a viable and classic alternative, provided the hazardous nature of PCl₅ is managed appropriately. For situations where acetaldehyde is unavailable, a two-step synthesis from ethanol is a practical, albeit lower-yielding, option. The choice of method will ultimately depend on the availability of starting materials, the scale of the reaction, and the safety infrastructure of the laboratory. Careful planning and adherence to safety protocols are paramount for all described procedures.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. US4048241A - Process for preparing 1,1,1-trichloroethane - Google Patents [patents.google.com]

- 3. Vinyl chloride - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 6. CA1078411A - Separation of this compound from 1,2-dichloroethane - Google Patents [patents.google.com]

- 7. Purification [chem.rochester.edu]

- 8. How does acetaldehyde react with: `PCl_(5)` [allen.in]

- 9. coherentmarketinsights.com [coherentmarketinsights.com]

- 10. When acetaldehyde reacts with PCl5 the resulting compound class 12 chemistry CBSE [vedantu.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. lobachemie.com [lobachemie.com]

- 13. How will you convert ethanol to this compound ? [allen.in]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

1,1-dichloroethaneCAS number and molecular structure

An In-depth Technical Guide to 1,1-Dichloroethane

Topic: this compound CAS Number: 75-34-3 Molecular Formula: C₂H₄Cl₂

This technical guide provides a comprehensive overview of this compound, a chlorinated hydrocarbon with significant applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical and physical properties, synthesis, applications, and safety protocols.

Chemical Identity and Structure

This compound, also known as ethylidene dichloride, is a colorless, oily liquid with a characteristic chloroform-like odor.[1][2] Its Chemical Abstracts Service (CAS) registry number is 75-34-3 .[1][3][4][5] The molecule consists of an ethane backbone where two chlorine atoms are attached to the same carbon atom.

Molecular Identifiers:

-

IUPAC Name: this compound[1]

-

SMILES: CC(Cl)Cl[1]

-

Synonyms: Ethylidene chloride, Ethylidene dichloride, Dichloromethylmethane, Asymmetrical dichloroethane.[1][3][5][6][7]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is slightly soluble in water but miscible with most organic solvents like alcohol and ether.[1][3][8]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 98.96 g/mol | [1][8][9] |

| Appearance | Colorless, oily liquid | [1][4] |

| Odor | Chloroform-like, ether-like | [1][3][8][9] |

| Density | 1.174 - 1.2 g/cm³ at 20 °C | [3][8][10] |

| Melting Point | -97 °C (-143 °F) | [3][8][10] |

| Boiling Point | 57.2 - 57.3 °C (135.1 °F) at 760 mmHg | [3][8][10] |

| Vapor Pressure | 182 - 234 mmHg at 20-25 °C | [3][8][10] |

| Vapor Density | 3.44 (Air = 1) | [8] |

| Water Solubility | < 1 mg/mL (0.55 g/100 g) at 20 °C | [8][10] |

| Log K_ow (Octanol/Water Partition Coeff.) | 1.79 | [10] |

| Henry's Law Constant | 5.62×10⁻³ atm-m³/mol at 24 °C | [10] |

Table 2: Safety and Flammability Data

| Property | Value | Reference |

| Flash Point | -12 to -17 °C (2 to 22 °F) | [3][8][10] |

| Autoignition Temperature | 457.8 °C (856 °F) | [8][10] |

| Lower Explosive Limit (LEL) | 5.4 - 5.6% | [3][8][10] |

| Upper Explosive Limit (UEL) | 11.4% | [3][8][10] |

| UN Number | 2362 | [1] |

Synthesis and Manufacturing

This compound is produced commercially through several methods. The primary industrial synthesis involves the reaction of vinyl chloride with hydrogen chloride.[11][12]

Experimental Protocol: Synthesis via Hydrochlorination of Vinyl Chloride

This process is typically conducted at temperatures between 20–55 °C in the presence of a Lewis acid catalyst.

-

Reactants: Vinyl chloride (CH₂=CHCl) and hydrogen chloride (HCl).

-

Catalyst: Aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂).[11][12]

-

Reaction Medium: The reaction is often carried out in a liquid phase, sometimes using this compound itself as the medium.[12]

-

Procedure Outline:

-

A suitable reactor is charged with the catalyst and the reaction medium.

-

Gaseous vinyl chloride and hydrogen chloride are introduced into the reactor.

-

The temperature is maintained within the optimal range (20–55 °C) to facilitate the electrophilic addition reaction.

-

The product, this compound, is continuously removed and purified through distillation.

-

-

Byproducts: The reaction is generally high-yielding, but other chlorinated hydrocarbons can form as minor byproducts.

Other production methods include the direct chlorination of ethane at high temperatures (400–550 °C) and the reaction of acetaldehyde with phosphorus pentachloride.[11] It also occurs as a byproduct in the synthesis of other C2 chlorinated hydrocarbons like vinyl chloride and 1,2-dichloroethane.[11][12]

Caption: Synthesis of this compound via hydrochlorination.

Chemical Reactivity and Applications

The primary industrial application of this compound is as a chemical intermediate, especially in the production of 1,1,1-trichloroethane.[3][11][13] This conversion is achieved through thermal or photochemical chlorination.

Caption: Reaction pathway from this compound to 1,1,1-trichloroethane.

Other significant uses include:

-

Solvent: It is used as a solvent for plastics, oils, and fats, and in paint and varnish removers.[3][7][11][13]

-

Degreasing Agent: Employed in metal degreasing and cleaning applications.[7][13]

-

Fumigant: Used in insecticide sprays and for fumigation.[3][7][13]

-

Manufacturing: It finds application in the production of high-vacuum resistant rubber and synthetic fibers.[7][11][13]

Historically, it was used as a surgical anesthetic, but this application has been discontinued due to its toxicity.[1][9][11]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows two distinct signals, consistent with its two different proton environments.[14]

-

CH₃ group: A doublet appears around δ 2.0-2.2 ppm. The signal is split into a doublet by the adjacent single proton.

-

CHCl₂ group: A quartet appears around δ 5.8-6.0 ppm. This signal is split into a quartet by the three protons of the adjacent methyl group. The integration ratio of these signals is 3:1 (CH₃:CHCl₂), confirming the structure.[14]

¹³C NMR Spectroscopy

The carbon NMR spectrum exhibits two signals, corresponding to the two non-equivalent carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

C-H stretching: Vibrations for the alkyl group are observed in the 2845-2975 cm⁻¹ region.[15]

-

C-Cl stretching: Strong absorption bands corresponding to the C-Cl bonds are found in the fingerprint region, typically between 580-800 cm⁻¹.[15]

Safety and Toxicology

This compound is a hazardous substance that requires careful handling.

Table 3: Occupational Exposure Limits

| Organization | Limit | Value |

| OSHA (PEL) | TWA (8-hr) | 100 ppm (400 mg/m³) |